molecular formula C15H18ClN7O B2378404 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177355-50-8

3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No.: B2378404
CAS No.: 1177355-50-8
M. Wt: 347.81
InChI Key: USIYTBJBBXCGAK-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[4,5-d]pyrimidines are known bioisosteres of the purine nucleus . They have been found to have various biological activities and are implicated in multiple human cancers .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is complex and can be analyzed using various techniques. The crystal structure of a related compound, RIOK2-CQ211, has been studied to shed light on the molecular mechanism of inhibition .


Chemical Reactions Analysis

The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidines can be complex and depend on the specific substituents present on the molecule. Some studies have reported the anti-proliferative activities of these compounds against various cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidines can be predicted using quantitative structure–activity relationship (QSAR) studies .

Scientific Research Applications

Synthesis and Preclinical Evaluation for PET Imaging
One research application involves the synthesis and preclinical evaluation of derivatives like 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine for mapping cerebral adenosine A2A receptors with PET. This derivative, showing favorable brain kinetics, was synthesized in high specific activity and purity. Its uptake in the brain is consistent with the known distribution of A2ARs, highlighting its potential as a suitable A2AR PET tracer (Zhou et al., 2014).

Antimicrobial Activities of Triazole Derivatives
Another application involves the synthesis of novel 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, with some showing good to moderate antimicrobial activities against test microorganisms. This demonstrates the compound's potential in the development of new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents
Research has also focused on synthesizing novel derivatives derived from visnaginone and khellinone, which exhibit significant cyclooxygenase-1/2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, demonstrating high COX-2 selectivity indices and protective effects, are promising as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antihypertensive Agents
The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties has been explored for their potential as antihypertensive agents. Some compounds in this series have shown promising in vitro and in vivo antihypertensive activity, indicating their potential therapeutic application in hypertension management (Bayomi et al., 1999).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine class of compounds has potential for further exploration as therapeutic agents, particularly in the field of cancer research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O.ClH/c1-23-12-4-2-3-11(9-12)22-15-13(19-20-22)14(17-10-18-15)21-7-5-16-6-8-21;/h2-4,9-10,16H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIYTBJBBXCGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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